molecular formula C19H20F3NO2 B2463634 1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone CAS No. 866008-61-9

1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone

Cat. No. B2463634
CAS RN: 866008-61-9
M. Wt: 351.369
InChI Key: NDYLPENUDRORNL-UHFFFAOYSA-N
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Description

1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone is a useful research compound. Its molecular formula is C19H20F3NO2 and its molecular weight is 351.369. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A practical route for synthesizing compounds containing trifluoromethyl groups, like the chemical , involves a one-pot condensation of triphenylphosphine and dialkyl acetylenedicarboxylate in the presence of an NH-acid. This method, applied to related compounds, yields products like dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2, 3-dicarboxylate through an intramolecular Wittig reaction (Kalantari et al., 2006).

  • Structural Characterization : Extensive spectroscopic techniques, including NMR and FT-IR, and single-crystal X-ray diffraction have been employed to study the structural aspects of similar pyrrole derivatives. Density Functional Theory (DFT) methods have been utilized for predicting the spectral and geometrical data of these compounds (Louroubi et al., 2019).

  • Novel Compounds Isolation : Research has led to the isolation of new compounds such as a benzofuran derivative, highlighting the potential for discovering unique molecules in this chemical class. These findings are often based on detailed spectroscopic studies (Dobner et al., 2003).

  • Quantum Mechanical Modeling : Studies have used quantum mechanical modeling to analyze the reactivities, structures, and vibrational properties of fluoromethylated-pyrrol derivatives. This approach helps in understanding the fundamental aspects of these compounds at a molecular level (Cataldo et al., 2014).

Applications in Material Science

  • Conducting Polymers : A series of conducting polymers based on derivatives of pyrroles have been synthesized for potential applications in material science. These polymers show good thermal stability and varied electrical conductivity based on the nature of their substituents (Pandule et al., 2014).

  • Cyclization Reactions : Cyclisation reactions of benzoylphosphonates with trialkyl phosphites have been studied, providing insights into the formation of compounds like benzofurans. This research has implications for developing new synthetic routes in organic chemistry (Cheong et al., 2008).

Medicinal Chemistry and Drug Development

  • Antifungal Activity : Derivatives of dihydropyrrole, a structurally related compound, have demonstrated in vitro antifungal activity against various fungal species. This suggests potential applications in developing new antimycotic drugs (Dabur et al., 2005).

  • Progesterone Receptor Modulators : Research into pyrrole-oxindole derivatives has led to the development of new agents for female healthcare, including contraception and treatment of fibroids and breast cancers. These studies demonstrate the therapeutic potential of this chemical class (Fensome et al., 2008).

properties

IUPAC Name

1-[2,5-dimethyl-1-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)pyrrol-3-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO2/c1-10-6-7-15(16-14(10)9-18(4,5)25-16)23-11(2)8-13(12(23)3)17(24)19(20,21)22/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYLPENUDRORNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)N3C(=CC(=C3C)C(=O)C(F)(F)F)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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